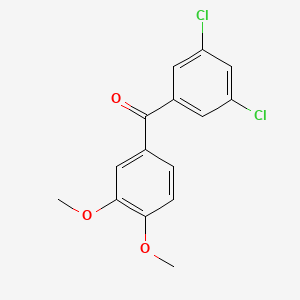

3,5-Dichloro-3',4'-dimethoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

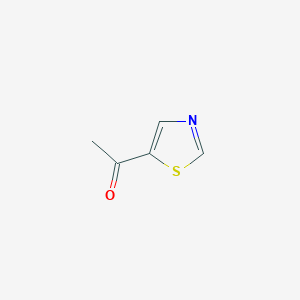

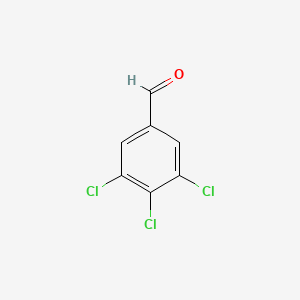

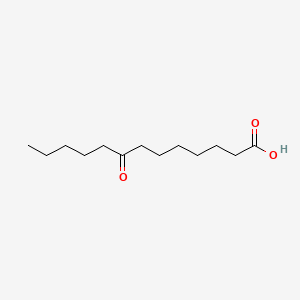

3,5-Dichloro-3',4'-dimethoxybenzophenone is a chemical compound related to the family of benzophenones, which are typically characterized by a pair of phenyl rings linked by a carbonyl group. This particular compound is a dihydroxylated metabolite of 3,4-dichlorobiphenyl and is distinguished by the presence of two chlorine atoms and two methoxy groups on its benzene rings .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone, related compounds have been synthesized through various methods. For instance, metal complexes of a derivative of dimethoxybenzaldehyde were synthesized using ethanol as a solvent, which suggests that similar solvents and conditions might be applicable for synthesizing the compound . Additionally, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been used for synthesizing related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3',4'-dimethoxybenzophenone features π-π stacking interactions between chlorinated benzene rings, with an inter-planar stacking distance of 3.3695 Å. The dihedral angle between the two benzene rings is 42.49°, indicating a significant twist between the planes of the rings. The methoxy groups are nearly coplanar with the benzene ring to which they are attached, with dihedral angles close to 0° .

Chemical Reactions Analysis

The papers do not provide specific reactions for 3,5-Dichloro-3',4'-dimethoxybenzophenone. However, studies on similar chlorinated compounds, such as 2,4-dichlorophenol, have shown that they can undergo photooxidation in the presence of riboflavin to form dimeric products, although the formation of chlorinated dibenzo-p-dioxins was not observed . This suggests that 3,5-Dichloro-3',4'-dimethoxybenzophenone may also participate in photochemical reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-3',4'-dimethoxybenzophenone are not explicitly detailed in the provided papers. However, related compounds have been analyzed using spectroscopic methods such as FT-IR, FT-Raman, and UV-Visible spectroscopy, which can provide insights into the vibrational and electronic properties of the molecule . High-performance liquid chromatography (HPLC) has been employed for the quantitative and qualitative analysis of similar compounds, indicating that this technique could be used to assess the purity and concentration of 3,5-Dichloro-3',4'-dimethoxybenzophenone .

科学的研究の応用

-

Synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA)

- Field : Chemical Synthesis

- Application Summary : 3,5-Dichloro-3’,4’-dimethoxybenzophenone is used in the synthesis of MOCA, a vital component in preparing high-quality polyurethane and epoxy resin .

- Method of Application : The synthesis involves the condensation of o-chloroaniline and formaldehyde, catalyzed by zeolites HY, Hβ, and HZSM-5 . The process was pre-screened in an autoclave, and HY demonstrated better performance .

- Results : Under specific conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 hours, respectively .

-

Preparation of 3,5-dichloro-3’,4’-dihydroxybiphenyl

- Field : Organic Chemistry

- Application Summary : 3,5-Dichloro-3’,4’-dimethoxybenzophenone is used as a precursor for the synthesis of 3,5-dichloro-3’,4’-dihydroxybiphenyl, a putative dihydroxylated PCB metabolite of PCB 12 .

- Method of Application : The specific method of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained from this application are not provided in the source .

将来の方向性

特性

IUPAC Name |

(3,5-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJUJIMIVAHKLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558638 |

Source

|

| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3',4'-dimethoxybenzophenone | |

CAS RN |

116412-97-6 |

Source

|

| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)